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molecular formula C5H11F2O3P B028036 Diethyl (difluoromethyl)phosphonate CAS No. 1478-53-1

Diethyl (difluoromethyl)phosphonate

Cat. No. B028036
M. Wt: 188.11 g/mol
InChI Key: VVFGLBKYBBUTRO-UHFFFAOYSA-N
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Patent
US04924024

Procedure details

A sample of 6.82 g (171 mmol) of 60% NaH in mineral oil was washed twice with 30 ml of petroleum ether and was suspended in 130 ml of THF under argon. A solution of 22 ml (171 mmol) of diethyl phosphite was added dropwise over 45 minutes and the exotherm was controlled with a water bath. After stirring for an additional hour, 42 g (490 mmol) of chlorodifluoromethane was bubbled through the solution over 4.5 hours, while the internal temperature was maintained between 25° and 35° C. with a cool water bath. The white suspension was allowed to stir overnight, was diluted with hexane and filtered through Celite. The filtrate was evaporated to provide 27.6 g of a crude, pale yellow liquid. The crude material was fractionally distilled at 10 mm to provide 5.21 g (16%) of impure title compound (b.p. 82°-84° C.), followed by 20.66 g (64%) of title compound (b.p. 84°-86° C.) as a colorless liquid which contains a trace of impurity.
Name
Quantity
6.82 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[P:3]([O-:10])([O:7][CH2:8][CH3:9])[O:4][CH2:5][CH3:6].Cl[CH:12]([F:14])[F:13]>C1COCC1.CCCCCC>[F:13][CH:12]([P:3](=[O:10])([O:7][CH2:8][CH3:9])[O:4][CH2:5][CH3:6])[F:14] |f:0.1|

Inputs

Step One
Name
Quantity
6.82 g
Type
reactant
Smiles
[H-].[Na+]
Name
petroleum ether
Quantity
30 mL
Type
solvent
Smiles
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
P(OCC)(OCC)[O-]
Step Three
Name
Quantity
42 g
Type
reactant
Smiles
ClC(F)F
Step Four
Name
Quantity
130 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the exotherm was controlled with a water bath
TEMPERATURE
Type
TEMPERATURE
Details
was maintained between 25° and 35° C. with a cool water bath
STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to provide 27.6 g of a crude, pale yellow liquid
DISTILLATION
Type
DISTILLATION
Details
The crude material was fractionally distilled at 10 mm

Outcomes

Product
Name
Type
product
Smiles
FC(F)P(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.21 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 16.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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